2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3, linked via a piperazine moiety to a 2-(3-methoxyphenoxy)ethanone side chain. Its molecular structure combines aromatic methoxy substituents with nitrogen-rich heterocycles, a design common in pharmaceuticals targeting kinase inhibition or antiproliferative activity . The piperazine linker enhances solubility and bioavailability, while the methoxy groups may influence binding affinity to hydrophobic enzyme pockets.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-8-6-17(7-9-18)31-24-22(27-28-31)23(25-16-26-24)30-12-10-29(11-13-30)21(32)15-35-20-5-3-4-19(14-20)34-2/h3-9,14,16H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVRNRCTTITPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC(=C5)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule known for its potential biological activities. Structurally, it features a triazole-pyrimidine moiety linked to a piperazine and methoxy-substituted phenyl groups. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C24H25N7O4
- Molecular Weight : 475.509 g/mol
- IUPAC Name : 2-(3-methoxyphenoxy)-1-[4-(3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
The compound is characterized by its complex structure that may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds similar to 2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone. The following findings summarize key results:
In Vitro Studies
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT 116 (colon cancer)
- HeLa (cervical cancer)
- Inhibition Concentration (IC50) :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10 | MCF-7 | 3.1 |
| 11 | HCT 116 | 3.7 |
| 12 | HeLa | 5.3 |
These results suggest that the methoxy groups and the triazole-pyrimidine core play crucial roles in enhancing the anticancer activity of these compounds.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Selectivity :
-
Mechanism of Action :
- The presence of methoxy groups may enhance lipophilicity, facilitating membrane penetration and subsequent bacterial inhibition.
Other Biological Activities
Research has indicated additional activities associated with this compound:
- Antioxidant Activity :
- Cytotoxic Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone:
Study A: Anticancer Efficacy
In a study published in MDPI, derivatives were synthesized and tested for their antiproliferative activity against multiple cancer cell lines. The most effective compounds showed selective activity towards MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics .
Study B: Antimicrobial Properties
A separate investigation focused on the antimicrobial efficacy of methoxy-substituted derivatives against various bacterial strains, revealing notable activity against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to four structurally related molecules (Table 1), emphasizing differences in core heterocycles, substituents, and synthesis pathways.
Key Comparisons
Core Heterocycle Variations The triazolo[4,5-d]pyrimidine core (target compound and analog) is distinct from pyrrolo-thiazolo-pyrimidine () and triazolo-pyridazine (). These cores influence electronic properties and binding modes; for example, pyridazine derivatives () exhibit planar structures favoring π-π stacking, whereas pyrrolo-thiazolo-pyrimidines () may enhance steric interactions . Pyrazoline derivatives () lack fused heterocycles but retain methoxy-substituted aromaticity, suggesting utility in non-oncological applications (e.g., anti-inflammatory) .
Substituent Effects Methoxy vs. Ethoxy: The ethoxy analog () increases lipophilicity (logP ~2.5 vs. Piperazine Linkers: Present in the target compound and analog, piperazine enhances conformational flexibility and solubility compared to rigid pyrazoline () or thiadiazinone () scaffolds .
Synthesis Pathways The target compound’s synthesis likely parallels ’s method, involving coupling of a bromoethanone intermediate with a thiol-containing heterocycle under basic conditions . ’s triazolo-thiadiazinone derivatives require monochloroacetic acid cyclization, yielding moderate-to-high purity (70–80%) . Pyrazolines () are synthesized via hydrazine cyclocondensation with chalcones, achieving 80% yield under reflux conditions .
The triazolo-pyridazine () is flagged for acute toxicity, underscoring the need for substituent optimization in drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
